4-(Chloromethyl)-2-methylquinoline 4-(Chloromethyl)-2-methylquinoline
Brand Name: Vulcanchem
CAS No.: 288399-19-9
VCID: VC21071198
InChI: InChI=1S/C11H10ClN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3
SMILES: CC1=NC2=CC=CC=C2C(=C1)CCl
Molecular Formula: C11H10ClN
Molecular Weight: 191.65 g/mol

4-(Chloromethyl)-2-methylquinoline

CAS No.: 288399-19-9

Cat. No.: VC21071198

Molecular Formula: C11H10ClN

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-2-methylquinoline - 288399-19-9

Specification

CAS No. 288399-19-9
Molecular Formula C11H10ClN
Molecular Weight 191.65 g/mol
IUPAC Name 4-(chloromethyl)-2-methylquinoline
Standard InChI InChI=1S/C11H10ClN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3
Standard InChI Key GRCWGPJQMVGBNY-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=C1)CCl
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1)CCl

Introduction

Chemical Identity and Structure

4-(Chloromethyl)-2-methylquinoline is a heterocyclic organic compound containing a quinoline core with chloromethyl and methyl substituents at positions 4 and 2, respectively. The compound's structural framework consists of a benzene ring fused to a pyridine ring, creating the characteristic quinoline scaffold, with specific functional groups providing its unique chemical properties.

Chemical Identification Parameters

The compound can be identified through various standardized parameters as outlined in the following table:

ParameterValue
CAS Registry Number288399-19-9, 252919-32-7
Molecular FormulaC₁₁H₁₀ClN
Molecular Weight191.66 g/mol
MDL NumberMFCD06797694
SMILES CodeCC1=NC2=CC=CC=C2C(CCl)=C1

The compound has been cataloged in multiple chemical databases, including PubChem and SureChEMBL, indicating its recognition within the scientific community .

Structural Characteristics

The quinoline core of 4-(Chloromethyl)-2-methylquinoline consists of a nitrogen-containing heterocyclic system with specific substituents that define its chemical behavior. The methyl group at position 2 and the chloromethyl group at position 4 contribute to its electrophilic properties, making it particularly useful in organic synthesis. The chloromethyl group serves as a reactive site for nucleophilic substitution reactions, which is valuable for creating more complex molecular structures .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(Chloromethyl)-2-methylquinoline is essential for its proper handling, storage, and application in research settings.

Physicochemical Parameters

The compound exhibits several important physicochemical characteristics that influence its behavior in various environments:

PropertyValue
xlogP3.19
Polar Desolvation-6.89 kcal/mol
Apolar Desolvation0.49 kcal/mol
H-bond Acceptors1
H-bond Donors0
Net Charge (pH 7)0
Topological Polar Surface Area (tPSA)12 Ų
Rotatable Bonds1

The moderate xlogP value of 3.19 indicates that 4-(Chloromethyl)-2-methylquinoline has good lipophilicity, suggesting it would readily cross cellular membranes and potentially possess drug-like properties. The compound has limited hydrogen bonding capabilities with only one H-bond acceptor and no H-bond donors, which influences its solubility profile in various solvents .

Classification ParameterDesignation
GHS Signal WordDanger
Hazard StatementsH302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
Precautionary StatementsP261, P280, P305+P351+P338, P310
UN Number3261
Hazard Class8 (Corrosive)
Packing GroupII (Medium danger)

These classifications indicate that 4-(Chloromethyl)-2-methylquinoline is corrosive and requires strict adherence to safety protocols when handling .

Storage ParameterRecommendation
Temperature2-8°C
AtmosphereInert (to prevent oxidation)
ContainerAirtight container protected from light
Long-term Storage-80°C (use within 6 months)
Medium-term Storage-20°C (use within 1 month)

These storage recommendations help maintain the chemical integrity and purity of the compound over time .

Stability Considerations

To enhance the stability of 4-(Chloromethyl)-2-methylquinoline in solution:

  • Prepare stock solutions in appropriate solvents based on experimental requirements.

  • Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing.

  • To improve solubility, solutions can be heated to 37°C and sonicated in an ultrasonic bath.

  • For long-term storage, maintain an inert atmosphere to prevent oxidation .

Preparation of Stock Solutions

For research applications, proper preparation of stock solutions is essential to ensure accurate concentrations and experimental reproducibility.

Stock Solution Preparation Guide

The following table provides guidance for preparing stock solutions of 4-(Chloromethyl)-2-methylquinoline at various concentrations:

Desired ConcentrationVolume Needed for 1 mgVolume Needed for 5 mgVolume Needed for 10 mg
1 mM5.2176 mL26.0879 mL52.1757 mL
5 mM1.0435 mL5.2176 mL10.4351 mL
10 mM0.5218 mL2.6088 mL5.2176 mL

This information provides researchers with precise measurements for preparing solutions at commonly used concentrations for experimental work .

Solubility Enhancement Techniques

When working with 4-(Chloromethyl)-2-methylquinoline, solubility may be improved through several techniques:

  • Heating the sample to 37°C to increase dissolution rate.

  • Using ultrasonic baths to enhance dispersion and dissolution.

  • Selecting appropriate solvents based on the compound's physicochemical properties.

  • Preparing solutions at lower concentrations initially, then concentrating if necessary .

Applications and Research Relevance

4-(Chloromethyl)-2-methylquinoline has several potential applications in chemical synthesis and research.

Role as a Chemical Intermediate

As an organic intermediate, 4-(Chloromethyl)-2-methylquinoline serves as a valuable building block in the synthesis of more complex molecules. The reactive chloromethyl group allows for nucleophilic substitution reactions, enabling the creation of diverse chemical entities with potential applications in medicinal chemistry and materials science .

Research Applications

The compound has been utilized in various research contexts:

  • As a precursor in the synthesis of compounds with potential biological activity.

  • In the development of chemical libraries for drug discovery screening.

  • For structure-activity relationship studies in medicinal chemistry programs.

  • As a chemical tool for investigating reaction mechanisms .

SourceReported Purity
Chemical Suppliers95-98%

This level of purity is generally suitable for most research applications, although higher purity grades may be available upon request for specialized applications requiring enhanced chemical homogeneity .

Packaging and Shipping

The compound is typically supplied in glass bottles with plastic inserts to maintain integrity during shipping. Shipping conditions vary by supplier but generally include:

  • Evaluation sample solutions shipped with blue ice.

  • Larger quantities available at room temperature or with blue ice upon request.

  • International transportation regulated according to hazardous materials guidelines (UN# 3261, Class 8) .

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